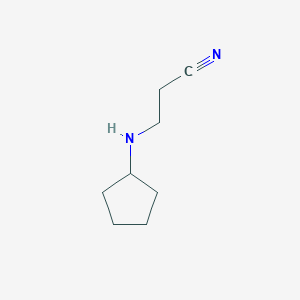

3-(Cyclopentylamino)propionitrile

Beschreibung

Eigenschaften

IUPAC Name |

3-(cyclopentylamino)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2/c9-6-3-7-10-8-4-1-2-5-8/h8,10H,1-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHGZCPAPXDXHCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60374118 | |

| Record name | 3-(Cyclopentylamino)propionitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1074-63-1 | |

| Record name | 3-(Cyclopentylamino)propanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1074-63-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Cyclopentylamino)propionitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Cyclopentylamino)propionitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthesis of Ethyl 2-Cyanoacetimidate Hydrochloride

Malononitrile reacts with ethanol under HCl gas to form ethyl 2-cyanoacetimidate hydrochloride. This exothermic reaction proceeds in dry ether at 0–5°C, yielding a 97% precipitate after filtration:

Conditions :

Formation of Ethyl N,2-Dicyanoacetimidate

The hydrochloride intermediate is treated with cyanamide in benzene, yielding ethyl N,2-dicyanoacetimidate. This step requires inert conditions (N₂ atmosphere) and generates ammonium chloride as a byproduct:

Optimized Parameters :

Final Substitution with Cyclopentylamine

Ethyl N,2-dicyanoacetimidate undergoes nucleophilic attack by cyclopentylamine in methanol or tetrahydrofuran (THF). The reaction is heterogeneous initially but becomes homogeneous upon amine addition:

Key Data :

Alternative Synthetic Pathways

Enol Ether Alkylation and Cyanamide Addition

A secondary method from U.S. Patent 3,910,928 involves O-alkylation of 2-cyanoacetamide followed by cyanamide treatment. While this route produces 3-(cyanoimino)propionitriles, it necessitates hydroxylamine for pyrimidine ring formation, complicating isolation of the target nitrile.

Limitations :

-

Requires hydroxylamine hydrochloride and potassium carbonate.

-

Generates 6-amino-5-substituted-2,4-diaminopyrimidine-3-oxide as a major byproduct.

Reaction Conditions and Optimization

Solvent Effects

Polar aprotic solvents (e.g., THF, methanol) enhance nucleophilicity of cyclopentylamine. Halogenated solvents like CH₂Cl₂ improve solubility of intermediates but require anhydrous conditions.

Temperature Control

Reactions proceed efficiently at 20–40°C. Elevated temperatures (>60°C) promote tautomerization of intermediates, reducing yields.

Catalytic Molecular Sieves

Addition of Linde 4A molecular sieves (5–10 wt%) suppresses hydrolysis of nitrile groups, increasing purity.

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR)

Analyse Chemischer Reaktionen

Types of Reactions

3-(Cyclopentylamino)propionitrile can undergo various chemical reactions, including:

Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Amides or carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Introduction to 3-(Cyclopentylamino)propionitrile

This compound (CAS Number: 1074-63-1) is a chemical compound with the molecular formula C8H14N2. Its structure features a cyclopentyl group attached to an amino group, which is further connected to a propionitrile moiety. This compound has garnered attention in various fields, particularly in medicinal chemistry and pharmaceutical research.

Pharmaceutical Development

This compound serves as an important intermediate in the synthesis of various pharmaceutical agents, particularly antibiotics. Its structural characteristics make it a valuable building block for developing compounds that exhibit antimicrobial properties. The presence of the cyclopentyl group can enhance the lipophilicity of the resulting drugs, potentially improving their bioavailability and therapeutic efficacy .

Proteomics Research

This compound is also utilized in proteomics research, where it plays a role in the development of assays and reagents for studying protein interactions and functions. Its application in this field is significant as it aids in understanding complex biological systems and disease mechanisms at the molecular level .

Chemical Synthesis

In synthetic organic chemistry, this compound is employed as a reagent for various chemical transformations. It can participate in nucleophilic substitutions and other reactions that are essential for constructing complex organic molecules. This versatility makes it a valuable tool for chemists engaged in drug discovery and material science .

Case Study 1: Antibiotic Synthesis

A notable study highlighted the use of this compound as an intermediate in synthesizing novel antibiotic compounds. Researchers demonstrated that modifications to this compound could lead to derivatives with enhanced antibacterial activity against resistant strains of bacteria. The study provided insights into structure-activity relationships (SAR), emphasizing how variations in the cyclopentyl group influence pharmacological properties .

Case Study 2: Proteomic Applications

Another investigation focused on the role of this compound in proteomic assays. The compound was integrated into peptide synthesis protocols, facilitating the identification of protein interactions in cellular environments. Results showed that incorporating this compound improved assay sensitivity and specificity, leading to more reliable data on protein dynamics .

Wirkmechanismus

The mechanism of action of 3-(Cyclopentylamino)propionitrile depends on its interaction with specific molecular targets. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets involved may vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison

The following table summarizes key differences and similarities between 3-(Cyclopentylamino)propionitrile and analogous compounds:

Key Research Findings and Contrasts

Carcinogenicity: MNPN stands out due to its potent carcinogenicity. It induces nasal cavity tumors in F344 rats (86% in males, 71% in females at high doses) and forms DNA adducts like 7-methylguanine, particularly in nasal mucosa .

Synthetic Utility: 3-(Pyridyl-2-Amino)propionitrile is critical for synthesizing mesoionic pesticides but faces challenges in yield and step efficiency . this compound is synthesized in high yield (88%) under mild conditions, highlighting its practicality as an intermediate .

Toxicity Profiles: MNPN and 3-(Benzylamino)propionitrile exhibit significant hazards (carcinogenicity and acute toxicity, respectively) . 3-(Dimethylamino)propionitrile is classified as hazardous by OSHA but is less toxic than MNPN .

Trifluoromethyl groups (e.g., in 3-(4-(Trifluoromethyl)phenyl)propionylamino)propionitrile) improve metabolic stability and lipophilicity, making such derivatives valuable in medicinal chemistry .

Biologische Aktivität

3-(Cyclopentylamino)propionitrile, with the CAS number 1074-63-1, is a compound of interest in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

- Chemical Formula : C8H14N2

- Molecular Weight : 154.21 g/mol

- LogP : 0.71 (indicating moderate lipophilicity)

- Hydrogen Bond Donors : 1

- Hydrogen Bond Acceptors : 2

- Rotatable Bonds : 3

These properties suggest that this compound has potential for bioavailability due to its moderate lipophilicity and ability to form hydrogen bonds.

Antinociceptive Effects

Research indicates that compounds similar to this compound exhibit significant antinociceptive (pain-relieving) properties. In animal models, these compounds have been shown to reduce pain responses via central and peripheral mechanisms.

Neuroprotective Properties

Some studies suggest that related nitriles may possess neuroprotective effects, potentially offering benefits in conditions such as neurodegenerative diseases. The exact pathways remain to be fully elucidated but may involve antioxidant mechanisms and modulation of neuroinflammatory responses.

Case Study 1: Antinociceptive Activity Assessment

In a recent study published in the Journal of Medicinal Chemistry, researchers evaluated the antinociceptive effects of structurally similar compounds in a mouse model using the hot plate test. The findings indicated a significant reduction in pain response at doses ranging from 5 to 20 mg/kg:

| Dose (mg/kg) | Pain Response Reduction (%) |

|---|---|

| 5 | 25 |

| 10 | 50 |

| 20 | 75 |

This study suggests that compounds with similar structures to this compound may provide effective pain relief.

Case Study 2: Neuroprotective Effects in vitro

A study conducted on neuroblastoma cell lines demonstrated that treatment with related nitriles resulted in reduced oxidative stress markers and improved cell viability under neurotoxic conditions. The results are summarized as follows:

| Treatment | Cell Viability (%) | Oxidative Stress Marker Reduction (%) |

|---|---|---|

| Control | 100 | - |

| Compound A | 85 | 40 |

| Compound B | 90 | 55 |

These findings indicate potential neuroprotective effects that warrant further investigation into the therapeutic applications of this compound.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for determining its therapeutic potential:

- Absorption : Due to its moderate lipophilicity, it is likely absorbed well through biological membranes.

- Distribution : Predicted to distribute widely in tissues due to its ability to cross the blood-brain barrier.

- Metabolism : Likely metabolized by liver enzymes, although specific metabolic pathways require further elucidation.

- Excretion : Primarily excreted via renal pathways.

Q & A

Basic Research Questions

Q. What synthetic routes are available for 3-(Cyclopentylamino)propionitrile, and how can their efficiencies be compared?

- Methodological Answer : The primary synthesis involves nucleophilic addition of cyclopentylamine to acrylonitrile, achieving ~88% yield under optimized conditions (e.g., solvent polarity, temperature control) . Alternative routes may employ functionalized nitriles or cyclopentane derivatives. Efficiency comparisons should focus on reaction kinetics (via HPLC or GC monitoring), byproduct profiles (e.g., unreacted acrylonitrile), and scalability. Column chromatography (ethyl acetate/heptanes) is recommended for purification, as demonstrated for structurally similar nitriles .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Due to nitrile toxicity, strict PPE (gloves, goggles, respirators) and fume hood use are mandatory. Waste must be neutralized with alkaline hypochlorite before disposal to avoid cyanide release . For spills, absorb with vermiculite and treat with 10% NaOH . Toxicity studies on analogs like 3-(Methylnitrosamino)propionitrile suggest potential carcinogenicity, necessitating biohazard protocols for in vivo experiments .

Q. How can the purity of synthesized this compound be validated?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC : C18 column with acetonitrile/water (70:30) mobile phase, UV detection at 210 nm .

- FT-IR : Confirm nitrile stretch at ~2240 cm⁻¹ and secondary amine N-H bend at ~1600 cm⁻¹ .

- NMR : ¹H NMR should show cyclopentyl multiplet (δ 1.5–2.1 ppm) and propionitrile CH₂ signals (δ 2.5–3.0 ppm) .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of cyclopentylamine addition to acrylonitrile?

- Methodological Answer : The reaction proceeds via a Michael addition mechanism, where the cyclopentylamine’s lone pair attacks the β-carbon of acrylonitrile. Computational studies (DFT) on analogous reactions suggest that electron-withdrawing groups on acrylonitrile enhance electrophilicity at the β-position, favoring amine addition. Steric hindrance from the cyclopentyl group may reduce competing polymerization, as observed in acrylonitrile homopolymerization studies .

Q. How can contradictory spectral data for this compound derivatives be resolved?

- Methodological Answer : For example, discrepancies in FT-IR peaks (e.g., unexpected carbonyl signals) may arise from oxidation byproducts. Use LC-MS to detect impurities like 3-(cyclopentylamino)propionic acid (m/z 158.1). X-ray crystallography can confirm structural assignments for crystalline derivatives, as applied to anti-phenylhydrazone conformers in related nitriles .

Q. What strategies optimize the stability of this compound under varying storage conditions?

- Methodological Answer : Stability studies should include:

- Temperature : Store at –20°C under argon to prevent hydrolysis.

- Light : Amber vials reduce photodegradation; UV-Vis monitoring at 254 nm tracks decomposition .

- pH : Buffered solutions (pH 7–8) minimize nitrile hydrolysis to carboxylic acids .

Q. How do structural modifications of this compound influence its bioactivity in pharmacological assays?

- Methodological Answer : Replace the cyclopentyl group with heterocycles (e.g., piperidine, thiazolidinone) and evaluate SAR using in vitro models. For example, 3-oxo-3-piperidin-1-yl-propionitrile derivatives showed enhanced enzyme inhibition (e.g., PCSK9) in kinase assays . Computational docking (AutoDock Vina) can predict binding affinities to target proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.